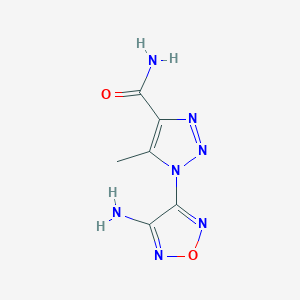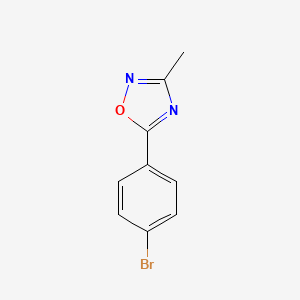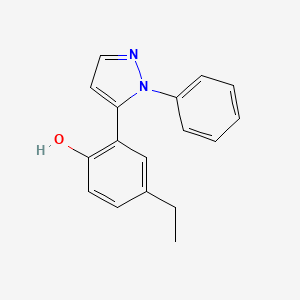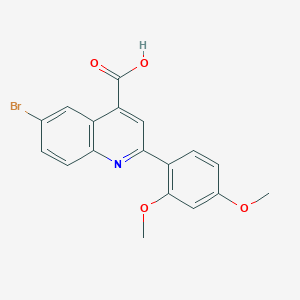
(4-Amino-3-methylphenyl)methanol
Vue d'ensemble
Description
“(4-Amino-3-methylphenyl)methanol” is a chemical compound with the molecular formula C8H11NO . It is also known by other names such as “2-Amino-5-hydroxytoluene”, “4-Amino-m-cresol”, and "4-Hydroxy-2-methylaniline" .
Molecular Structure Analysis
The molecular structure of “(4-Amino-3-methylphenyl)methanol” can be represented by the SMILES stringCc1cc(O)ccc1N . This indicates that the molecule consists of a benzene ring with a methyl group (CH3), an amino group (NH2), and a hydroxyl group (OH) attached to it. Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Amino-3-methylphenyl)methanol” include a melting point of 176-179 °C (lit.) . The compound is solid at room temperature .Applications De Recherche Scientifique
Synthesis Methods
- Palladium-Catalyzed C-H Halogenation : (6-Amino-2-chloro-3-fluorophenyl)methanol, a compound similar to (4-Amino-3-methylphenyl)methanol, has been synthesized through palladium-catalyzed C-H halogenation. This method offers advantages like milder reaction conditions, higher yields, better selectivity, and practicality compared to traditional methods (Xiuyun Sun, Yong-Hui Sun, Yu Rao, 2014).
Applications in Organic Synthesis
- Methanol as a Hydrogen Source and C1 Synthon : Methanol, a key component in the synthesis of various amines, including (4-Amino-3-methylphenyl)methanol, is used in N-methylation of amines and transfer hydrogenation of nitroarenes. This process demonstrates the use of methanol in organic synthesis, highlighting its role in the selective N-methylation of amines and synthesis of pharmaceutical agents (Naina Sarki et al., 2021).
Pharmaceutical Synthesis
- Intermediate for S1P1 Receptor Agonists : Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, structurally related to (4-Amino-3-methylphenyl)methanol, has been identified as an intermediate in the synthesis of S1P1 receptor agonists. A scalable synthesis of this compound highlights its pharmaceutical significance (G. Wallace et al., 2009).
Catalytic Applications
- Huisgen 1,3-Dipolar Cycloadditions : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which shares structural features with (4-Amino-3-methylphenyl)methanol, was used to form a stable complex with CuCl. This complex catalyzes Huisgen 1,3-dipolar cycloadditions, indicating potential applications in catalysis (Salih Ozcubukcu et al., 2009).
Biomembrane and Proteolipid Studies
- Methanol and Lipid Dynamics : Research involving methanol and lipid dynamics, such as the impact of methanol on lipid flip-flop and transfer kinetics, could be relevant to understanding the biological interactions of compounds like (4-Amino-3-methylphenyl)methanol (Michael H. L. Nguyen et al., 2019).
Methanol in Chemical and Energy Technologies
- Methanol Utilization in Synthesis and Energy : Methanol is a key player in various chemical syntheses and energy technologies. Its effective utilization, especially in reactions involving compounds like (4-Amino-3-methylphenyl)methanol, is of central importance, demonstrating its role in creating complex chemical structures and as a clean-burning fuel (F. Dalena et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
(4-amino-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNQRSHWDUNLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363804 | |
| Record name | (4-amino-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-methylphenyl)methanol | |
CAS RN |
88990-57-2 | |
| Record name | (4-amino-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88990-57-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1270643.png)

![3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B1270646.png)




![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)
methanone](/img/structure/B1270661.png)



![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)
